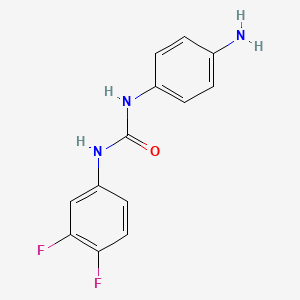

1-(4-Aminophenyl)-3-(3,4-difluorophenyl)urea

Description

1-(4-Aminophenyl)-3-(3,4-difluorophenyl)urea is a disubstituted urea derivative characterized by a 4-aminophenyl group and a 3,4-difluorophenyl moiety linked via a urea bridge. This compound belongs to a class of urea-based molecules known for their structural versatility and applications in medicinal chemistry, particularly as enzyme inhibitors or receptor modulators.

Properties

IUPAC Name |

1-(4-aminophenyl)-3-(3,4-difluorophenyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11F2N3O/c14-11-6-5-10(7-12(11)15)18-13(19)17-9-3-1-8(16)2-4-9/h1-7H,16H2,(H2,17,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFZWCFXPHQYSEN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N)NC(=O)NC2=CC(=C(C=C2)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11F2N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Aminophenyl)-3-(3,4-difluorophenyl)urea typically involves the reaction of 4-aminophenyl isocyanate with 3,4-difluoroaniline. The reaction is carried out in an appropriate solvent, such as dichloromethane or acetonitrile, under controlled temperature conditions. The reaction mixture is then purified using techniques like recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The process parameters, such as temperature, pressure, and reaction time, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

1-(4-Aminophenyl)-3-(3,4-difluorophenyl)urea can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The compound can be reduced to form corresponding amines.

Substitution: The difluorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like sodium methoxide or potassium tert-butoxide are employed under basic conditions.

Major Products Formed

Oxidation: Nitro derivatives of the original compound.

Reduction: Amines with reduced functional groups.

Substitution: Products with substituted functional groups on the difluorophenyl ring.

Scientific Research Applications

Anti-Cancer Properties

Mechanism of Action

The compound functions as a potent inhibitor of serine-threonine and tyrosine kinases, which are crucial in regulating cell proliferation and survival. The inhibition of these kinases can lead to reduced tumor growth and improved outcomes in cancer therapies .

Case Studies

- A study demonstrated that diaryl ureas similar to 1-(4-Aminophenyl)-3-(3,4-difluorophenyl)urea exhibited significant activity in tumor cell proliferation assays. The correlation between in vitro activity and clinical efficacy suggests a strong potential for this compound in cancer treatment .

- In vitro assays indicated that compounds with similar structural characteristics effectively inhibited the proliferation of various cancer cell lines, establishing a foundation for further clinical development .

Antiparasitic Activity

Research Findings

Recent investigations have highlighted the compound's activity against Trypanosoma brucei, the causative agent of human African trypanosomiasis. The compound demonstrated an effective EC50 value of 2 nM in vitro, showcasing its potential as a therapeutic agent .

Data Table: Antiparasitic Efficacy

| Compound | Target Organism | EC50 (nM) | Cytotoxicity (CC50) | Selectivity Index (SI) |

|---|---|---|---|---|

| This compound | Trypanosoma brucei | 2 | >10 | >5 |

This table summarizes the antiparasitic efficacy of the compound, indicating a favorable selectivity index that suggests low cytotoxicity to mammalian cells while effectively targeting the parasite.

Kinase Inhibition

Applications in Drug Development

The compound has been identified as a promising candidate for developing inhibitors targeting specific kinases involved in various diseases, including cancer and inflammation. Its structural features allow for modifications that can enhance potency and selectivity .

Case Studies

- Research on urea derivatives has shown that modifications can lead to improved kinase inhibition profiles, making these compounds valuable in designing targeted therapies for conditions like prostate cancer and other malignancies .

- A comparative study indicated that certain structural modifications to urea compounds could lead to enhanced activity against specific kinases associated with tumor growth .

Mechanism of Action

The mechanism of action of 1-(4-Aminophenyl)-3-(3,4-difluorophenyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor to modulate its signaling pathways. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

Table 1: Key Structural Features and Molecular Properties

Key Observations :

- Polarity: The 4-aminophenyl group in the target compound increases hydrophilicity compared to halogenated or alkyne-substituted analogues (e.g., ).

- Steric Effects : Bulky substituents like hydroxyadamantyl (as in ) reduce solubility but improve target binding in enzyme inhibition.

- Halogenation : Fluorine and chlorine substituents enhance metabolic stability and membrane permeability (e.g., ).

Key Insights :

- Enzyme Inhibition : The hydroxyadamantyl-urea derivative () shows potent sEH inhibition (IC50 ~nM range), leveraging both hydrogen bonding (urea) and steric bulk.

- Kinase Targeting : Pyrazole-containing ureas () demonstrate selective kinase inhibition, suggesting that heterocyclic substituents may enhance selectivity over aryl groups.

- Target Compound: The 4-aminophenyl group in the title compound could favor interactions with amine-recognizing enzymes (e.g., kinases or proteases), though direct data are lacking in the evidence.

Biological Activity

1-(4-Aminophenyl)-3-(3,4-difluorophenyl)urea is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the synthesis, biological evaluation, and structure-activity relationships (SAR) of this compound, supported by data tables and case studies.

Synthesis

The synthesis of this compound typically involves the reaction of 4-aminobenzenamine with 3,4-difluorobenzoyl isocyanate. The reaction conditions are crucial for optimizing yield and purity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of urea derivatives. For instance, compounds similar to this compound have been evaluated for their antiproliferative effects against various cancer cell lines:

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| This compound | A549 | TBD |

| 1-(4-Chlorophenyl)-3-{4-[3-Methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methoxy}urea | HCT-116 | 2.39 ± 0.10 |

| Sorafenib | A549 | 2.12 ± 0.18 |

The target compound demonstrated significant antiproliferative activity comparable to established anticancer agents like Sorafenib .

Molecular docking studies suggest that the urea moiety forms hydrogen bonds with key amino acid residues in target proteins such as BRAF, a known oncogenic driver in several cancers. This interaction is critical for inhibiting tumor growth .

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promising antimicrobial activity. In vitro tests against various bacterial strains revealed:

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Escherichia coli | TBD |

| Staphylococcus aureus | TBD |

| Candida albicans | TBD |

These results indicate that the compound could serve as a lead structure for developing new antimicrobial agents .

Structure-Activity Relationship (SAR)

The biological activity of urea derivatives is significantly influenced by their structural features. Key observations include:

- Amino Group : The presence of an amino group at the para position enhances antiproliferative activity.

- Fluorine Substituents : The introduction of fluorine atoms increases lipophilicity and may improve cellular uptake.

- Urea Linkage : The urea bond is essential for maintaining bioactivity against both cancerous and microbial cells.

Case Studies

A notable study conducted on a series of urea derivatives demonstrated that modifications in the aromatic rings led to enhanced biological activity. For example, compounds with electron-withdrawing groups exhibited increased potency against cancer cell lines compared to their electron-donating counterparts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.